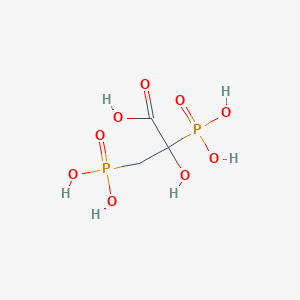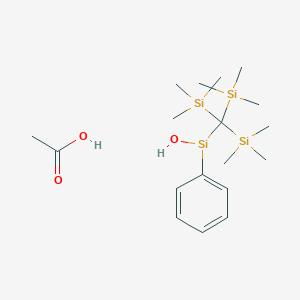
1,5-Dimethyl-1H-1,2,3-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring contributes to its aromaticity and potential for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,3-diazaphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable phosphine with a diazomethane derivative under controlled conditions. For example, the reaction of 3,5-diphenyl-[1,2,4]diazaphosphole with n-butyllithium in tetrahydrofuran (THF) can yield a dimeric complex . Another method involves the use of novel reagents and cycloaddition reactions to form the desired diazaphosphole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-1H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the diazaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of functionalized diazaphosphole derivatives.
Applications De Recherche Scientifique
1,5-Dimethyl-1H-1,2,3-diazaphosphole has several scientific research applications, including:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of advanced materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-diazaphosphole involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms. These atoms can interact with different molecular targets and pathways, facilitating reactions such as cycloaddition, coordination with metal ions, and formation of stable complexes. The compound’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Diazaphosphole: Similar structure but without the methyl groups.
1,3,2-Dioxaphosphorinan-2-one: Contains oxygen atoms in the ring instead of nitrogen.
1,5-Dimethyl-1H-pyrazole: Similar five-membered ring but with different heteroatoms.
Uniqueness
1,5-Dimethyl-1H-1,2,3-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct electronic and chemical properties. The methyl groups further enhance its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
69991-36-2 |
|---|---|
Formule moléculaire |
C4H7N2P |
Poids moléculaire |
114.09 g/mol |
Nom IUPAC |
1,5-dimethyldiazaphosphole |
InChI |
InChI=1S/C4H7N2P/c1-4-3-7-5-6(4)2/h3H,1-2H3 |
Clé InChI |
JLIQPZGAFMFSJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP=NN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)

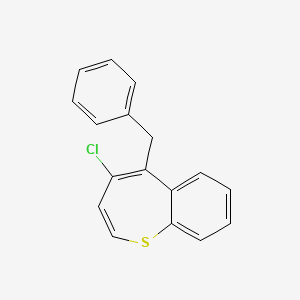
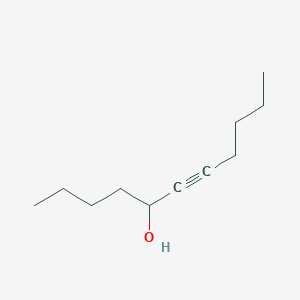
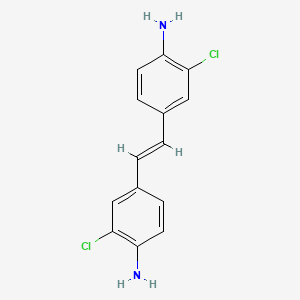

![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
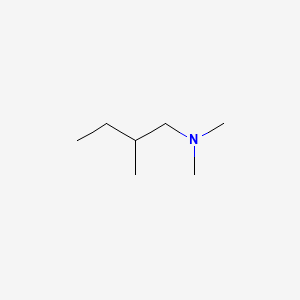
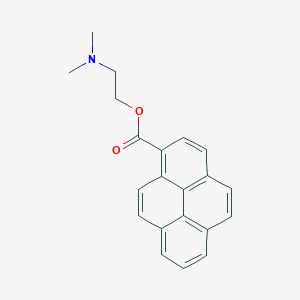
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
